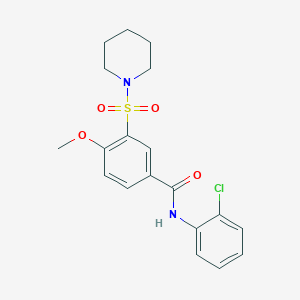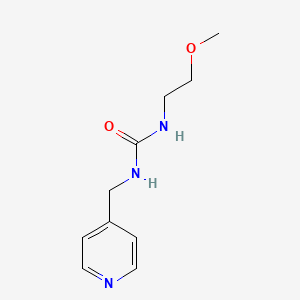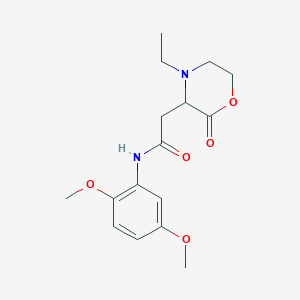
N-(2-chlorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide
Overview
Description
N-(2-chlorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide, also known as CP-122,288, is a compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of sulfonylurea compounds and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Anti-Tubercular Activity
The search for potent anti-tubercular agents is crucial due to the global burden of tuberculosis (TB). Researchers have explored novel compounds to combat Mycobacterium tuberculosis (MTB). In this context, N-(2-chlorophenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide derivatives were designed and synthesized. These compounds demonstrated significant anti-tubercular activity against MTB H37Ra, with IC50 values ranging from 1.35 to 2.18 μM. Notably, they were also found to be non-toxic to human cells .
Smo (Smoothened) Inhibition
The Smoothened (Smo) protein plays a critical role in the Hedgehog signaling pathway, which is involved in embryonic development and tissue regeneration. N-(2-chlorophenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide derivatives have been investigated as potential Smo inhibitors. Their ability to modulate this pathway could have implications in cancer therapy and tissue repair .
Antimicrobial Properties
Exploring the antimicrobial potential of novel compounds is essential. Researchers have synthesized N-substituted piperidine derivatives, including N-(2-chlorophenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide. These derivatives exhibited promising antimicrobial activity against various pathogens, making them relevant for infectious disease research .
Computational Chemistry and Molecular Modeling
The compound’s molecular interactions can be studied using computational methods. Docking studies can predict its binding affinity to specific protein targets, aiding drug design and optimization. Researchers can explore its conformational flexibility and binding modes.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-methoxy-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-17-10-9-14(19(23)21-16-8-4-3-7-15(16)20)13-18(17)27(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFZLMOIZPFBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4539875.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-biphenylylbenzamide](/img/structure/B4539889.png)

![N-[1-(4-methylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4539913.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4539922.png)
![methyl 1-butyl-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4539924.png)
![N-(3-chlorophenyl)-2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4539930.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide](/img/structure/B4539933.png)
![2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4539940.png)
![N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]nicotinamide](/img/structure/B4539948.png)

![1-(1-adamantyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4539969.png)